REACTION_CXSMILES
|
C([BH3-])#N.[Na+].[CH2:5]([C:7]1[NH:8][C:9]2[C:14]([CH:15]=1)=[CH:13][CH:12]=[C:11]([F:16])[CH:10]=2)[CH3:6]>C(O)(=O)C>[CH2:5]([CH:7]1[CH2:15][C:14]2[C:9](=[CH:10][C:11]([F:16])=[CH:12][CH:13]=2)[NH:8]1)[CH3:6] |f:0.1|
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Name
|
|
Quantity
|
2.7 g
|
Type
|
reactant
|
Smiles
|
C(#N)[BH3-].[Na+]
|
Name
|
|
Quantity
|
1.6 g
|
Type
|
reactant
|
Smiles
|
C(C)C=1NC2=CC(=CC=C2C1)F
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Control Type
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AMBIENT
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred for 1 h at RT
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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CUSTOM
|
Details
|
The reaction mixture was evaporated down
|
Type
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ADDITION
|
Details
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The residue was mixed with 20 mL of a 4N HCl solution
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Type
|
STIRRING
|
Details
|
stirred for 1 h at RT
|
Duration
|
1 h
|
Type
|
ADDITION
|
Details
|
Then 45 mL of a 4N sodium hydroxide solution was slowly added
|
Type
|
TEMPERATURE
|
Details
|
while cooling with ice
|
Type
|
EXTRACTION
|
Details
|
the mixture was extracted with ethyl acetate
|
Type
|
CUSTOM
|
Details
|
The organic phase was dried on sodium sulphate
|
Type
|
CUSTOM
|
Details
|
evaporated down
|
Reaction Time |
1 h |
Name
|
|
Type
|
|
Smiles
|
C(C)C1NC2=CC(=CC=C2C1)F
|
Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |